molecular formula C19H12O5 B14707088 3-(3-Methoxy-5-oxo-4-phenylfuran-2(5H)-ylidene)-1-benzofuran-2(3H)-one CAS No. 23670-24-8

3-(3-Methoxy-5-oxo-4-phenylfuran-2(5H)-ylidene)-1-benzofuran-2(3H)-one

Katalognummer: B14707088
CAS-Nummer: 23670-24-8
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: ZELGBELYWRSUSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methoxy-5-oxo-4-phenylfuran-2(5H)-ylidene)-1-benzofuran-2(3H)-one is an organic compound that belongs to the class of furan derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-5-oxo-4-phenylfuran-2(5H)-ylidene)-1-benzofuran-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzofuran and furan derivatives under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of more complex oxygenated derivatives.

    Reduction: Reduction reactions may lead to the formation of less oxidized forms of the compound.

    Substitution: Various substitution reactions can occur, where functional groups on the furan or benzofuran rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(3-Methoxy-5-oxo-4-phenylfuran-2(5H)-ylidene)-1-benzofuran-2(3H)-one is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be explored to identify potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound’s properties may be leveraged for the development of new materials, such as polymers or coatings, with specific desired characteristics.

Wirkmechanismus

The mechanism of action of 3-(3-Methoxy-5-oxo-4-phenylfuran-2(5H)-ylidene)-1-benzofuran-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-Methoxy-5-oxo-4-phenylfuran-2(5H)-ylidene)-1-benzofuran-2(3H)-one can be compared to other furan and benzofuran derivatives, such as:
    • 2-(3-Methoxy-5-oxo-4-phenylfuran-2(5H)-ylidene)-1-benzofuran-3(2H)-one
    • 3-(3-Methoxy-5-oxo-4-phenylfuran-2(5H)-ylidene)-2-benzofuran-1(3H)-one

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be explored in various research and industrial applications.

Eigenschaften

CAS-Nummer

23670-24-8

Molekularformel

C19H12O5

Molekulargewicht

320.3 g/mol

IUPAC-Name

3-(3-methoxy-5-oxo-4-phenylfuran-2-ylidene)-1-benzofuran-2-one

InChI

InChI=1S/C19H12O5/c1-22-16-14(11-7-3-2-4-8-11)18(20)24-17(16)15-12-9-5-6-10-13(12)23-19(15)21/h2-10H,1H3

InChI-Schlüssel

ZELGBELYWRSUSX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=O)OC1=C2C3=CC=CC=C3OC2=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.